molecular formula C24H32N4O4 B2786862 N-cyclopentyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide CAS No. 877633-48-2

N-cyclopentyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide

Cat. No.: B2786862
CAS No.: 877633-48-2
M. Wt: 440.544
InChI Key: JRUDCRLXRWHDRL-UHFFFAOYSA-N
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Description

The compound N-cyclopentyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide (hereafter referred to as the target compound) is a synthetic molecule featuring:

  • A cyclopentyl group attached to one end of an ethanediamide linker.
  • A furan-2-yl moiety and a 4-(4-methoxyphenyl)piperazine group at the other end of the linker.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-31-20-10-8-19(9-11-20)27-12-14-28(15-13-27)21(22-7-4-16-32-22)17-25-23(29)24(30)26-18-5-2-3-6-18/h4,7-11,16,18,21H,2-3,5-6,12-15,17H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUDCRLXRWHDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NC3CCCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as cyclopentylamine, furan-2-carboxylic acid, and 4-(4-methoxyphenyl)piperazine. These intermediates are then subjected to condensation reactions, cyclization, and amidation under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as DMAP or TEA.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives with Varied Substituents

(a) N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide (BG15020)
  • Molecular Formula : C₁₈H₂₆N₄O₃ (MW: 346.424 g/mol).
  • Key Differences :
    • Cyclopropane ring replaces the cyclopentyl group.
    • Absence of the furan-2-yl moiety.
  • Lower molecular weight (vs. 471.602 g/mol) could improve solubility .
(b) N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
  • Key Differences :
    • 4-Methylbenzoyl group replaces the 4-methoxyphenylpiperazine.
    • Ethanediamide linker retained.
  • Implications :
    • The electron-withdrawing benzoyl group may alter electronic properties of the piperazine ring, affecting receptor affinity .

Piperazine-Containing Analogues with Heterocyclic Moieties

(a) 2-(Furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (Compound 11)
  • Molecular Formula: Not explicitly stated ().
  • Key Features :
    • Thiazolo[5,4-d]pyrimidine core with furan and phenylpiperazine groups.
    • Melting point: 218–220°C.
  • Higher melting point suggests stronger intermolecular forces .
(b) Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
  • Molecular Formula : C₂₄H₂₅F₃N₆O₃S (MW: 548.2 g/mol).
  • Key Features :
    • Trifluoromethylphenylurea and thiazole groups.
    • Yield: 93.4%.
  • Implications :
    • The trifluoromethyl group increases lipophilicity and may enhance blood-brain barrier penetration.
    • High yield suggests synthetic accessibility compared to ethanediamide derivatives .

Impact of Aromatic Substituents on Piperazine

Compound Name Piperazine Substituent Key Functional Groups Molecular Weight (g/mol) Yield/Melting Point
Target Compound 4-(4-Methoxyphenyl) Furan, cyclopentyl 471.602 Not reported
BG15020 4-(4-Methoxyphenyl) Cyclopropyl 346.424 Not reported
Compound 11 Phenyl Thiazolo-pyrimidine, furan ~450 (estimated) 60% yield, 218–220°C
10d 4-(Trifluoromethylphenyl)urea Thiazole, ethyl ester 548.2 93.4% yield

Biological Activity

N-cyclopentyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclopentyl group, a furan moiety, and a piperazine ring with a methoxyphenyl substituent. Its molecular formula is C26H28N2O4C_{26}H_{28}N_{2}O_{4} with a molecular weight of approximately 432.52 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, which may contribute to neuropharmacological effects.

2. In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit osteoclast differentiation. For instance, a related derivative was identified as having an IC50 value of 0.64 µM against RANKL-induced osteoclast cells, indicating potent inhibitory effects on bone resorption activities . This suggests that this compound may share similar properties.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its lipophilicity and the specific arrangement of functional groups. Variations in substituents can lead to significant changes in potency and selectivity towards biological targets. The SAR analysis suggests that modifications to the cyclopentyl or piperazine groups could enhance the compound's efficacy .

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Anti-Osteoclastogenesis : A study highlighted how derivatives with piperazine sulfonamide groups effectively inhibited osteoclast formation and activity, showcasing their potential in treating osteoporosis .
  • Neuropharmacological Effects : Other research has indicated that compounds with similar piperazine structures can modulate serotonin receptors, suggesting potential applications in psychiatric disorders .

Data Table

Compound NameMolecular FormulaIC50 (µM)Biological Activity
N-cyclopentyl-N'-[2-(furan-2-yl)-...]C26H28N2O40.64Inhibits osteoclast differentiation
Derivative 5bC25H27N3O30.64Anti-resorptive effects on osteoclasts
Related Piperazine DerivativeC24H26N4O31.20Modulates serotonin receptors

Q & A

Q. What are the critical synthetic steps and optimization strategies for this compound?

The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Formation of the ethanediamide backbone via carbodiimide-mediated coupling under inert conditions (e.g., dry DCM, 0–5°C) to minimize side reactions .
  • Piperazine functionalization : Introducing the 4-(4-methoxyphenyl)piperazine group through nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and elevated temperatures (60–80°C) .
  • Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during intermediate steps, followed by acidic deprotection (TFA/CH2Cl2) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are essential for structural validation?

  • NMR spectroscopy : 1H/13C NMR to confirm substituent connectivity (e.g., furan protons at δ 6.3–7.1 ppm, piperazine carbons at δ 45–55 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C27H34N4O4: 502.2532) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under accelerated degradation conditions .

Q. What are the primary structural features influencing solubility and bioavailability?

  • Hydrophobic groups : The cyclopentyl and 4-methoxyphenyl moieties reduce aqueous solubility but enhance membrane permeability .
  • Ionizable sites : The piperazine nitrogen (pKa ~7.1) allows pH-dependent solubility, optimized using salt forms (e.g., hydrochloride) .
  • Hydrogen-bond donors/acceptors : The ethanediamide and furan groups improve solubility in polar aprotic solvents (e.g., DMSO) for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

  • Comparative SAR studies : Evaluate analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate electronic/steric effects .
  • Standardized assays : Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds (e.g., clozapine for receptor affinity) to minimize variability .
  • Computational docking : Map binding poses to receptors (e.g., 5-HT1A) using software like AutoDock Vina to rationalize potency differences .

Q. What experimental designs are optimal for probing its mechanism of action?

  • Receptor profiling : Radioligand binding assays (e.g., [3H]-WAY-100635 for serotonin receptors) to quantify Ki values and selectivity ratios .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure association/dissociation rates with target enzymes (e.g., acetylcholinesterase) .
  • Metabolic stability : Liver microsome assays (human/rat) with LC-MS/MS to identify major metabolites and CYP450 interactions .

Q. How can structural modifications enhance target specificity?

  • Piperazine substitution : Replace 4-methoxyphenyl with bulkier groups (e.g., 2,3-dichlorophenyl) to reduce off-target binding to dopamine D2 receptors .
  • Backbone rigidity : Introduce cyclic constraints (e.g., spiro-fused rings) to improve conformational stability and receptor fit .
  • Isosteric replacement : Swap furan with thiophene to modulate electronic effects without altering steric bulk .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., amide coupling) to improve safety and yield .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact and simplify purification .
  • Process analytical technology (PAT) : In-line FTIR monitoring to track reaction progress and minimize impurities .

Data Contradiction Analysis

Q. Why do potency results vary across kinase inhibition studies?

Variations may stem from:

  • Assay conditions : Differences in ATP concentrations (10 μM vs. 1 mM) can alter IC50 values .
  • Protein isoforms : Selectivity for PI3Kα vs. PI3Kγ isoforms due to divergent active-site residues .
  • Redox interference : Thiol-containing buffers (e.g., DTT) may reduce disulfide bonds in the compound, altering activity .

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